molecular formula C10H12F2O2 B14029453 (2,6-Difluoro-3-propoxyphenyl)methanol

(2,6-Difluoro-3-propoxyphenyl)methanol

Cat. No.: B14029453
M. Wt: 202.20 g/mol
InChI Key: UHVMIMFXFUARHH-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-propoxyphenyl)methanol typically involves the reaction of 2,6-difluorophenol with propyl bromide in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Acetone or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-propoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of the methanol group to a methyl group using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like NBS (N-Bromosuccinimide) or HNO3 (Nitric acid).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: NBS in carbon tetrachloride under UV light.

Major Products

The major products formed from these reactions include:

    Oxidation: 2,6-Difluoro-3-propoxybenzaldehyde

    Reduction: 2,6-Difluoro-3-propoxybenzene

    Substitution: 2,6-Difluoro-3-propoxy-4-bromophenylmethanol

Scientific Research Applications

(2,6-Difluoro-3-propoxyphenyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The propoxy group may influence its solubility and membrane permeability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenol
  • 3-Propoxyphenol
  • 2,6-Difluoro-3-methoxyphenylmethanol

Uniqueness

(2,6-Difluoro-3-propoxyphenyl)methanol is unique due to the combination of fluorine atoms and a propoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

(2,6-difluoro-3-propoxyphenyl)methanol

InChI

InChI=1S/C10H12F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,13H,2,5-6H2,1H3

InChI Key

UHVMIMFXFUARHH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)CO)F

Origin of Product

United States

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